(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile
Overview
Description
®-3-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as benzaldehyde.
Formation of Intermediate: The aromatic compound undergoes a series of reactions, including nitration and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-3-(1-Amino-2-hydroxyethyl)benzonitrile.
Industrial Production Methods: In industrial settings, the production of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve high enantioselectivity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-3-(1-Amino-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of ®-3-(1-Amino-2-oxoethyl)benzonitrile.
Reduction: Formation of ®-3-(1-Amino-2-hydroxyethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(1-Amino-2-hydroxyethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to signal transduction and metabolic processes.
Comparison with Similar Compounds
- (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile
- 3-(1-Amino-2-hydroxyethyl)benzaldehyde
- 3-(1-Amino-2-hydroxyethyl)benzoic acid
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional Groups: The presence of different functional groups (e.g., aldehyde, carboxylic acid) can alter the reactivity and applications of the compound.
Uniqueness: ®-3-(1-Amino-2-hydroxyethyl)benzonitrile is unique due to its specific chiral configuration and functional groups, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGAUJQHSWIQIF-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@H](CO)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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